a-D-erythro-Pentofuranosyl chloride, 2-deoxy-, dibenzoate (9CI)
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Overview
Description
a-D-erythro-Pentofuranosyl chloride, 2-deoxy-, dibenzoate (9CI) is a chemical compound with the molecular formula C19H17ClO5 and a molecular weight of 360.79 g/mol . . This compound is a derivative of deoxyribose, a sugar molecule that is a key component of DNA.
Preparation Methods
The synthesis of a-D-erythro-Pentofuranosyl chloride, 2-deoxy-, dibenzoate (9CI) typically involves the chlorination of 2-deoxy-D-ribose followed by benzoylation. The reaction conditions often include the use of mild acids and selective isolation techniques . Industrial production methods may involve one-pot processes to improve efficiency and yield .
Chemical Reactions Analysis
a-D-erythro-Pentofuranosyl chloride, 2-deoxy-, dibenzoate (9CI) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloride group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Benzoylation and De-benzoylation: The benzoyl groups can be added or removed under specific conditions.
Common reagents used in these reactions include mild acids for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
a-D-erythro-Pentofuranosyl chloride, 2-deoxy-, dibenzoate (9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of nucleoside analogs and other complex organic molecules.
Biology: The compound is studied for its potential role in DNA synthesis and repair mechanisms.
Medicine: It may have applications in the development of antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of a-D-erythro-Pentofuranosyl chloride, 2-deoxy-, dibenzoate (9CI) involves its interaction with nucleophiles due to the presence of the chloride group. This interaction can lead to the formation of various substitution products. The benzoyl groups also play a role in stabilizing the molecule and influencing its reactivity .
Comparison with Similar Compounds
Similar compounds to a-D-erythro-Pentofuranosyl chloride, 2-deoxy-, dibenzoate (9CI) include:
1-Chloro-2-deoxy-3,5-di-O-benzoyl-a-D-ribofuranose: A closely related compound with similar chemical properties.
2-Deoxy-D-ribose: The parent sugar molecule from which the compound is derived.
Other benzoylated sugars: Compounds with benzoyl groups attached to sugar molecules.
The uniqueness of a-D-erythro-Pentofuranosyl chloride, 2-deoxy-, dibenzoate (9CI) lies in its specific structure, which combines the properties of deoxyribose and benzoyl groups, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(3-benzoyloxy-5-chlorooxolan-2-yl)methyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO5/c20-17-11-15(25-19(22)14-9-5-2-6-10-14)16(24-17)12-23-18(21)13-7-3-1-4-8-13/h1-10,15-17H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFYHYLUWFWUTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1Cl)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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